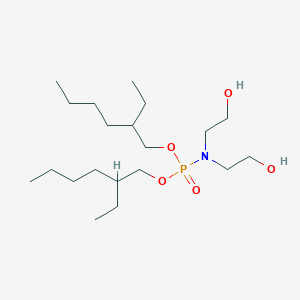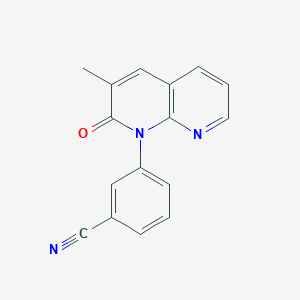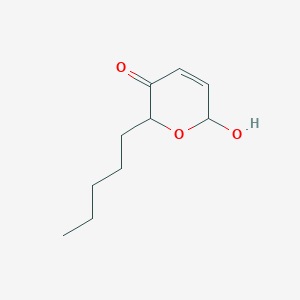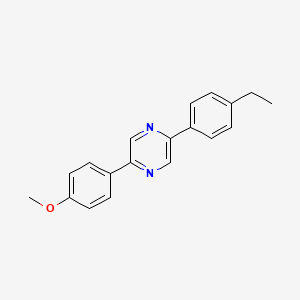
4-Bromo-4-cyanobutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-cyanobutyl acetate is an organic compound with the molecular formula C7H10BrNO2 It is a derivative of butyl acetate, where a bromine atom and a cyano group are attached to the fourth carbon of the butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-cyanobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-60°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4-cyanobutyl acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to produce 4-bromo-4-cyanobutanol and acetic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Products include 4-azido-4-cyanobutyl acetate or 4-thiocyanato-4-cyanobutyl acetate.
Hydrolysis: Products include 4-bromo-4-cyanobutanol and acetic acid.
Reduction: Products include 4-bromo-4-aminobutyl acetate.
Applications De Recherche Scientifique
4-Bromo-4-cyanobutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Bromo-4-cyanobutyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4-cyanobutanol: Similar structure but lacks the acetate group.
4-Chloro-4-cyanobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-4-cyanobutyric acid: Similar structure but with a carboxylic acid group instead of the acetate group.
Uniqueness
4-Bromo-4-cyanobutyl acetate is unique due to the presence of both a bromine atom and a cyano group on the butyl chain, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
114523-02-3 |
|---|---|
Formule moléculaire |
C7H10BrNO2 |
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
(4-bromo-4-cyanobutyl) acetate |
InChI |
InChI=1S/C7H10BrNO2/c1-6(10)11-4-2-3-7(8)5-9/h7H,2-4H2,1H3 |
Clé InChI |
RZDUTZJTJCJIHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)

![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)



![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)

